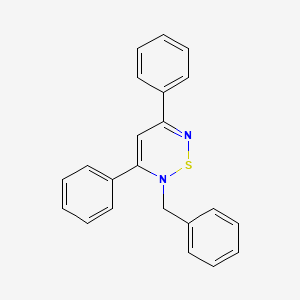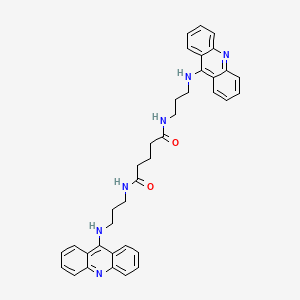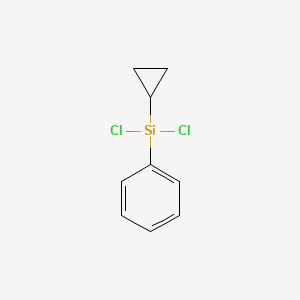![molecular formula C17H28NO5P B14327278 Propan-2-yl 2-({ethoxy[(2-methylbutyl)amino]phosphoryl}oxy)benzoate CAS No. 103982-02-1](/img/structure/B14327278.png)
Propan-2-yl 2-({ethoxy[(2-methylbutyl)amino]phosphoryl}oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-({ethoxy[(2-methylbutyl)amino]phosphoryl}oxy)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoate ester, an ethoxy group, and a phosphoryl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 2-({ethoxy[(2-methylbutyl)amino]phosphoryl}oxy)benzoate typically involves multiple steps:
Formation of the Benzoate Ester: The initial step involves the esterification of benzoic acid with propan-2-ol under acidic conditions.
Introduction of the Phosphoryl Group: The next step involves the reaction of the benzoate ester with a phosphorylating agent such as phosphorus oxychloride in the presence of a base.
Addition of the Ethoxy Group: The phosphorylated intermediate is then reacted with ethanol to introduce the ethoxy group.
Amination: Finally, the compound is treated with 2-methylbutylamine to complete the synthesis.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure high yields.
Purification: Employing techniques like recrystallization or chromatography for purification.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester and ethoxy groups.
Reduction: Reduction reactions may target the phosphoryl group.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy and amino groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted benzoates and phosphates.
Scientific Research Applications
Propan-2-yl 2-({ethoxy[(2-methylbutyl)amino]phosphoryl}oxy)benzoate has diverse applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-({ethoxy[(2-methylbutyl)amino]phosphoryl}oxy)benzoate involves:
Molecular Targets: Interaction with specific enzymes and receptors.
Pathways: Modulation of biochemical pathways related to inflammation and pain.
Comparison with Similar Compounds
- Propan-2-yl 2-(phosphoryloxy)benzoate
- Ethyl 2-({ethoxy[(2-methylbutyl)amino]phosphoryl}oxy)benzoate
Uniqueness:
- Structural Complexity: The presence of both ethoxy and amino groups in the phosphoryl moiety.
- Functional Diversity: The compound’s ability to participate in various chemical reactions and its potential therapeutic applications.
Properties
CAS No. |
103982-02-1 |
|---|---|
Molecular Formula |
C17H28NO5P |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
propan-2-yl 2-[ethoxy-(2-methylbutylamino)phosphoryl]oxybenzoate |
InChI |
InChI=1S/C17H28NO5P/c1-6-14(5)12-18-24(20,21-7-2)23-16-11-9-8-10-15(16)17(19)22-13(3)4/h8-11,13-14H,6-7,12H2,1-5H3,(H,18,20) |
InChI Key |
HOIGZOXRVCFPEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNP(=O)(OCC)OC1=CC=CC=C1C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


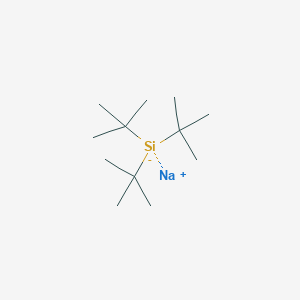

![5,12-Bis[(4-methylphenyl)ethynyl]tetracene](/img/structure/B14327201.png)
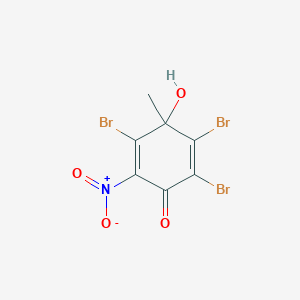

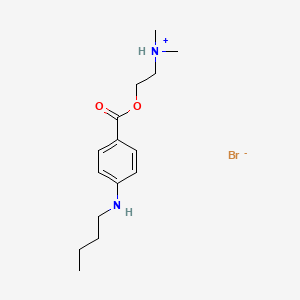
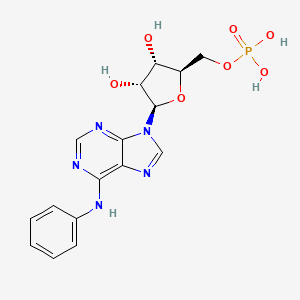

![2-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14327230.png)

